1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester is a complex organic compound that belongs to the family of tetraazamacrocyclic ligands. This compound is primarily recognized for its ability to chelate metal ions and has significant implications in medicinal chemistry and radiopharmaceutical applications. The compound's systematic name reflects its intricate structure, which includes a tetraazacyclododecane core with multiple acetic acid functional groups and tert-butyl ester modifications.
This compound falls under the category of chelating agents due to its capacity to form stable complexes with metal ions. It is classified as a macrocyclic ligand and is often used in coordination chemistry.
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester typically involves multi-step organic reactions that include the formation of the tetraazacyclododecane framework followed by acylation reactions to introduce the acetic acid moieties.
The molecular formula for this compound is , indicating a complex structure with multiple functional groups. The molecule features a central dodecane ring containing four nitrogen atoms (tetraaza) and four acetic acid substituents.
CC(C)(C)OC(=O)CN1CCN(CC(=O)OCC)CCN(CC(=O)OCC)CCN(CC(=O)OCC)CC1
The compound can participate in various chemical reactions typical for carboxylic acids and esters:
The stability of the metal-ligand complexes formed by this compound is attributed to the chelation effect provided by its multiple donor atoms (nitrogen and oxygen), enhancing its utility in radiopharmaceuticals.
The mechanism of action primarily revolves around its ability to chelate metal ions effectively. Upon administration into biological systems:
The formation constants for these complexes indicate strong binding affinity, making it suitable for applications in magnetic resonance imaging where gadolinium complexes are employed.
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3